molecular formula C34H50N2O4 B12577585 1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine CAS No. 624765-77-1

1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine

Katalognummer: B12577585
CAS-Nummer: 624765-77-1
Molekulargewicht: 550.8 g/mol
InChI-Schlüssel: GUOJEGDAIAGOCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine is an organic compound with the molecular formula C40H50N2O4. This compound is known for its unique structural properties, which include two benzoyl groups attached to a piperazine ring through ethylhexyloxy linkers. It is used in various scientific research applications due to its chemical stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine typically involves the reaction of piperazine with 4-(2-ethylhexyloxy)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the ethylhexyloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of 1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Bis(2-ethylhexyloxy)benzene: Similar in structure but lacks the piperazine ring.

    4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylamino)-1,3,5-triazin-2-ylamino)benzoic acid: Contains similar ethylhexyloxy groups but has a different core structure.

Uniqueness

1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications.

Eigenschaften

CAS-Nummer

624765-77-1

Molekularformel

C34H50N2O4

Molekulargewicht

550.8 g/mol

IUPAC-Name

[4-[4-(2-ethylhexoxy)benzoyl]piperazin-1-yl]-[4-(2-ethylhexoxy)phenyl]methanone

InChI

InChI=1S/C34H50N2O4/c1-5-9-11-27(7-3)25-39-31-17-13-29(14-18-31)33(37)35-21-23-36(24-22-35)34(38)30-15-19-32(20-16-30)40-26-28(8-4)12-10-6-2/h13-20,27-28H,5-12,21-26H2,1-4H3

InChI-Schlüssel

GUOJEGDAIAGOCF-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCC(CC)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.